molecular formula C21H29NO7 B1675182 l-3-Hydroxy-N-methylmorphinan bitartrate CAS No. 125-72-4

l-3-Hydroxy-N-methylmorphinan bitartrate

Cat. No. B1675182
CAS RN: 125-72-4
M. Wt: 407.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-IWWMGODWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-3-Hydroxy-N-methylmorphinan bitartrate, also known as Levorphanol, is a strong opioid that is the only available opioid agonist of the morphinan series . It was originally synthesized as a pharmacological alternative to morphine more than 40 years ago . It is a narcotic analgesic that may be habit-forming . It is nearly as effective orally as by injection .


Synthesis Analysis

Levorphanol was synthesized as part of a small group of opioids in the morphine series known as morphinans . These are chemically related to morphine but produced synthetically . They lack certain chemical groupings of the original opium alkaloid, though still containing the fundamental, biologically active, portion of the molecule, known as N-methyl-morphinan .


Molecular Structure Analysis

The molecular formula of Levorphanol is C17H23NO . It has a molecular weight of 443.49 . When compared with morphine, levorphanol lacks an oxygen group and a 6-hydroxyl group . Otherwise, levorphanol is structurally identical to morphine .


Chemical Reactions Analysis

Similar to morphine, levorphanol undergoes glucuronidation in the liver, and the glucuronidated products are excreted in the kidney . It is also an N-methyl-d-aspartate (NMDA) receptor antagonist . There is evidence that levorphanol may inhibit the uptake of norepinephrine and serotonin .


Physical And Chemical Properties Analysis

Each milligram of levorphanol tartrate is equivalent to 0.58 mg levorphanol base . The USP nomenclature is 17-methylmorphinan-3-ol tartrate (1:1) (Salt) dihydrate . The material has 3 asymmetric carbon atoms .

Safety And Hazards

The use of levorphanol tartrate tablets exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of levorphanol tartrate tablets, especially during initiation or following a dosage increase . Accidental ingestion of even one dose of levorphanol tartrate tablets, especially by children, can result in a fatal overdose of levorphanol .

Future Directions

Levorphanol has been described as being “similar to methadone” . Little has been written about this opioid, and it is important that clinicians not forget that this is an option for moderate to strong pain . The long half-life of the drug increases the potential for drug accumulation . Levorphanol has clinical efficacy in neuropathic pain .

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWIZDKEIWLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-3-Hydroxy-N-methylmorphinan bitartrate

CAS RN

125-72-4
Record name Lemoran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levorphanol hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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